1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate
Overview
Description
1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate is a chemical compound with the molecular formula C5H9NO.C2HF3O2. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used in various chemical and pharmaceutical applications due to its distinctive properties .
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-oxa-2,6-diazaspiro[33]heptane (ODASE), has been reported as a potential bioisostere for piperazine , suggesting that it may interact with similar targets.
Mode of Action
Given its structural similarity to odase, it might interact with its targets in a similar manner .
Biochemical Analysis
Biochemical Properties
1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. For instance, it can inhibit the activity of certain proteases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the liver and kidneys . The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
The synthesis of 1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate typically involves the reaction of 1-Oxa-6-azaspiro[3.3]heptane with trifluoroacetic acid. The reaction conditions generally include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate can be compared with other similar compounds, such as:
2-Oxa-1-azaspiro[3.2.0]heptane: This compound has a similar spirocyclic structure but differs in the ring size and functional groups.
2-Oxa-6-azaspiro[3.3]heptane oxalate: Another similar compound used in pharmaceutical and chemical synthesis. The uniqueness of this compound lies in its specific trifluoroacetate group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-2-7-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZPPTWNRTQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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